5-(2-chlorophenoxymethyl)-4-(pentan-3-yl)-4H-1,2,4-triazole-3-thiol

説明

5-(2-chlorophenoxymethyl)-4-(pentan-3-yl)-4H-1,2,4-triazole-3-thiol is a useful research compound. Its molecular formula is C14H18ClN3OS and its molecular weight is 311.8 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is 311.0859111 g/mol and the complexity rating of the compound is 373. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

5-(2-chlorophenoxymethyl)-4-(pentan-3-yl)-4H-1,2,4-triazole-3-thiol is a compound belonging to the 1,2,4-triazole family, which has garnered attention for its diverse biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

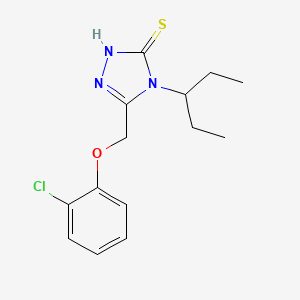

The compound can be represented by the following chemical structure:

- Chemical Formula : C13H16ClN3OS

- Molecular Weight : 299.81 g/mol

This structure features a triazole ring that is known for its stability and ability to engage in various biochemical interactions.

Biological Activity Overview

-

Anticancer Activity

- Recent studies have indicated that derivatives of 1,2,4-triazole exhibit significant anticancer properties. For instance, compounds similar to this compound have shown cytotoxic effects against various cancer cell lines such as human melanoma (IGR39) and triple-negative breast cancer (MDA-MB-231) .

- The mechanism involves the inhibition of cell proliferation and induction of apoptosis in cancer cells.

-

Enzyme Inhibition

- The triazole moiety has been reported to inhibit several enzymes, including aromatase and carbonic anhydrase. These interactions are crucial for developing targeted therapies against diseases like cancer .

- The ability of triazoles to form hydrogen bonds with enzyme active sites enhances their efficacy as inhibitors.

- Antimicrobial Properties

Table 1: Summary of Biological Activities

The biological activity of this compound can be attributed to its ability to:

- Interact with Biological Targets : The compound acts as a ligand for various receptors and enzymes due to its polar nature and capacity for hydrogen bonding.

- Induce Apoptosis : By triggering apoptotic pathways in cancer cells, it effectively reduces tumor growth.

Toxicity and Safety Profile

In vivo studies have assessed the acute toxicity of related triazole compounds. For instance, one study reported an LD50 value indicating moderate toxicity when administered intragastrically . This suggests that while the compound has therapeutic potential, careful evaluation of its safety profile is necessary for clinical applications.

科学的研究の応用

Agricultural Chemistry

5-(2-chlorophenoxymethyl)-4-(pentan-3-yl)-4H-1,2,4-triazole-3-thiol has been identified as a potential fungicide. Its mechanism of action involves inhibiting fungal growth by disrupting cellular processes. Studies have shown that compounds with similar structures exhibit effective antifungal properties against various pathogens affecting crops.

Case Study : A study conducted on the efficacy of triazole derivatives demonstrated that this compound significantly reduced the growth of Fusarium species in vitro, suggesting its application in crop protection strategies against fungal diseases .

Pharmaceutical Development

The triazole moiety is widely recognized for its therapeutic potential. Compounds containing this structure have been explored for their antifungal properties and as inhibitors of various enzymes involved in disease processes.

Case Study : Research into triazoles has indicated that derivatives can serve as potent inhibitors of cytochrome P450 enzymes, which are crucial for the metabolism of drugs and xenobiotics. This could position this compound as a candidate for further pharmacological studies aimed at drug development .

Biochemical Research

The thiol group in this compound allows it to participate in redox reactions, making it useful in biochemical assays and studies involving oxidative stress.

Case Study : In cell culture studies, triazole thiols have been utilized to modulate oxidative stress levels, providing insights into cellular responses to environmental stressors. This application is particularly relevant in cancer research where oxidative stress plays a significant role in tumor progression .

化学反応の分析

Formation of the Triazole Core

The triazole ring is commonly synthesized via cyclization of thiosemicarbazides or hydrazine derivatives under basic conditions. For example, arylthiosemicarbazides can undergo ring closure in alkaline media to form 1,2,4-triazoles . This method may be generalized as:

Mechanism :

-

Thiosemicarbazide formation : Reaction of a hydrazide with a thiocyanate or similar reagent.

-

Cyclization : Treatment with a strong base (e.g., NaOH) to form the triazole ring.

Alkylation at Position 4

The introduction of the pentan-3-yl group likely occurs via nucleophilic substitution at the triazole’s sulfur atom or N-position. Alkylation agents such as alkyl halides (e.g., 1-bromopentane) under basic conditions (e.g., Cs₂CO₃) are commonly used . For example:

Substitution at Position 5

The 2-chlorophenoxymethyl group may be introduced via electrophilic substitution. Chloromethyl phenyl ether derivatives could react with the triazole’s thiol group under basic conditions, forming a sulfur-carbon bond. Alternatively, acetal deprotection or direct alkylation may be employed, as seen in similar compounds .

Alkylation of Triazole Thiol

The thiol group (-SH) at position 3 is nucleophilic and can undergo alkylation via SN2 mechanisms. For example:

-

Reagent : Halogenated acetals (e.g., 2-bromo-1,1-diethoxyethane).

-

Base : Cs₂CO₃ in DMF.

Mechanism :

The thiolate ion attacks the electrophilic carbon in the alkylating agent, displacing the leaving group (e.g., bromide).

Substitution at Position 5

The introduction of the 2-chlorophenoxymethyl group may involve:

-

Electrophilic activation : Chloromethyl phenyl ether reacts with the triazole’s sulfur or nitrogen.

-

Nucleophilic attack : The triazole’s sulfur (or adjacent nitrogen) acts as a nucleophile, displacing chlorine.

Characterization Techniques

Common methods include:

-

¹H NMR : Used to confirm deprotection of acetal groups or conversion of intermediates .

-

Elemental analysis : Validated molecular formula and purity .

-

IR spectroscopy : Identified functional groups (e.g., SH stretch at ~2575 cm⁻¹) .

Yield and Purity

While specific data for the target compound is unavailable, analogous reactions show:

Challenges and Considerations

-

Selectivity : Alkylation may occur at multiple positions (e.g., sulfur vs. nitrogen), requiring controlled conditions .

-

Stability : Thiol groups are prone to oxidation, necessitating inert atmospheres or stabilizing agents .

-

Deprotection : Acetal or ether intermediates may require acidic conditions for hydrolysis, as seen in analogous compounds .

Biological Relevance

While the target compound’s biological activity is not explicitly detailed in the provided sources, related 1,2,4-triazole derivatives exhibit antimicrobial and antifungal properties . Substituents like alkyl chains (e.g., pentan-3-yl) and electron-withdrawing groups (e.g., chlorophenoxymethyl) may modulate activity through hydrophobic interactions or electronic effects.

特性

IUPAC Name |

3-[(2-chlorophenoxy)methyl]-4-pentan-3-yl-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18ClN3OS/c1-3-10(4-2)18-13(16-17-14(18)20)9-19-12-8-6-5-7-11(12)15/h5-8,10H,3-4,9H2,1-2H3,(H,17,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSJPUEIYNSDBTE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)N1C(=NNC1=S)COC2=CC=CC=C2Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18ClN3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901129088 | |

| Record name | 5-[(2-Chlorophenoxy)methyl]-4-(1-ethylpropyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901129088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

311.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

725710-58-7 | |

| Record name | 5-[(2-Chlorophenoxy)methyl]-4-(1-ethylpropyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=725710-58-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-[(2-Chlorophenoxy)methyl]-4-(1-ethylpropyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901129088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。